

The SK-RC-12 Cell Line: A Technical Review for Cancer Research

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The SK-**RC-12** cell line, derived from a primary renal clear cell cortical carcinoma, serves as a valuable in vitro model for the study of kidney cancer. Established at the Memorial Sloan Kettering Cancer Center (MSKCC), this cell line has been utilized in various cancer research applications, contributing to the understanding of renal cell carcinoma (RCC) biology and the development of potential therapeutic interventions. This technical guide provides a comprehensive literature review of the SK-**RC-12** cell line, including its key characteristics, relevant experimental protocols, and an overview of the critical signaling pathways implicated in its pathology.

Core Characteristics and Key Findings

The SK-**RC-12** cell line was established from a tumor specimen obtained from a 68-year-old male patient with renal cell carcinoma that had metastasized to the adrenal gland.^[1] It is one of a panel of renal cancer cell lines developed by the laboratory of Dr. Lloyd J. Old at MSKCC.^[1] As a model for clear cell RCC (ccRCC), the most common and aggressive form of kidney cancer, SK-**RC-12** is instrumental in studying the molecular underpinnings of this disease.

Morphological and Growth Characteristics

Initial characterization of the SK-**RC-12** cell line revealed specific in vitro growth properties. These foundational data are crucial for interpreting experimental outcomes and designing new studies.

Parameter	Finding	Reference
Cell Type	Primary Renal Clear Cell Cortical Carcinoma	MSKCC
Growth in Soft Agar	No	(Ebert et al., 1990)
Tumorigenicity in Nude Mice	Not Determined	(Ebert et al., 1990)
Doubling Time	Not specified in the provided literature.	N/A

Gene Expression Profile

A study involving gene expression profiling of ten SKRC renal cell carcinoma lines, including SK-**RC-12**, was conducted to correlate genomic backgrounds with clinical characteristics. While the study did not detail the specific expression profile of SK-**RC-12** individually, it highlighted that unique gene expression patterns among the cell lines correlated with cell morphology and metastatic potential. For instance, the study identified that the cell line SKRC-52, derived from a metastatic lesion, exhibited a distinct spindle-shaped morphology and a unique gene expression profile, with upregulation of genes like transgelin, which is involved in cell proliferation and migration.[2] This type of comparative analysis provides a basis for selecting appropriate cell line models for specific research questions related to RCC progression and metastasis.[2]

Key Signaling Pathways in Renal Cell Carcinoma

The development and progression of clear cell renal cell carcinoma, the subtype from which SK-**RC-12** is derived, are frequently driven by aberrations in specific signaling pathways. The most notable of these is the von Hippel-Lindau (VHL)/Hypoxia-Inducible Factor (HIF) pathway.

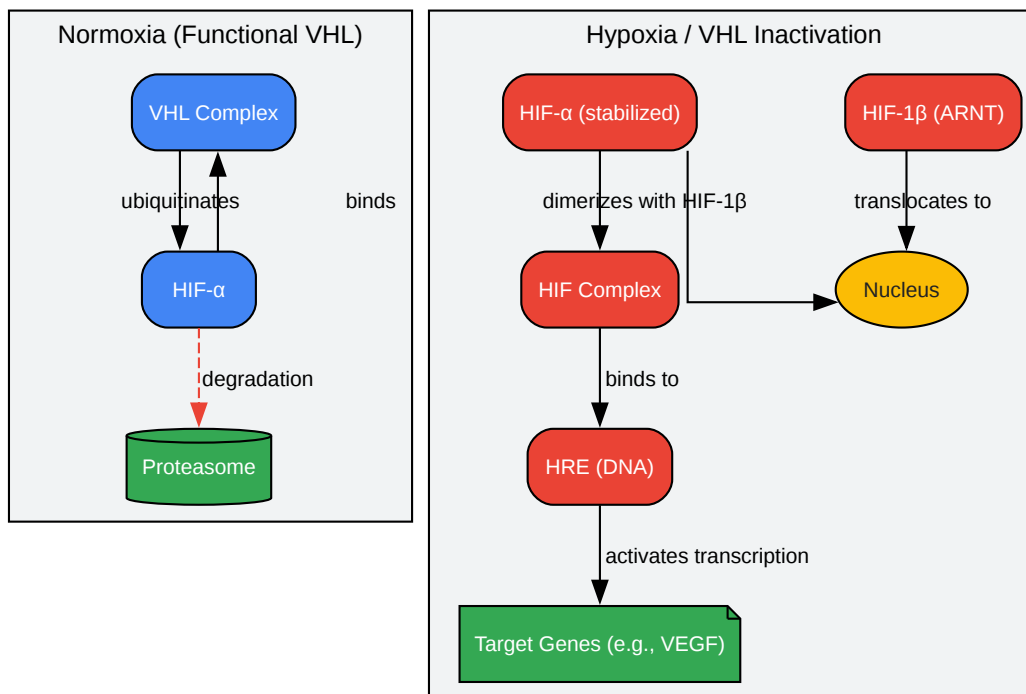
The VHL/HIF Signaling Axis

In the majority of sporadic clear cell RCC cases, the VHL tumor suppressor gene is inactivated. [3][4] The VHL protein (pVHL) is a crucial component of an E3 ubiquitin ligase complex that targets the alpha subunits of Hypoxia-Inducible Factor (HIF- α) for proteasomal degradation under normal oxygen conditions (normoxia).[4][5] When pVHL is non-functional, HIF- α subunits

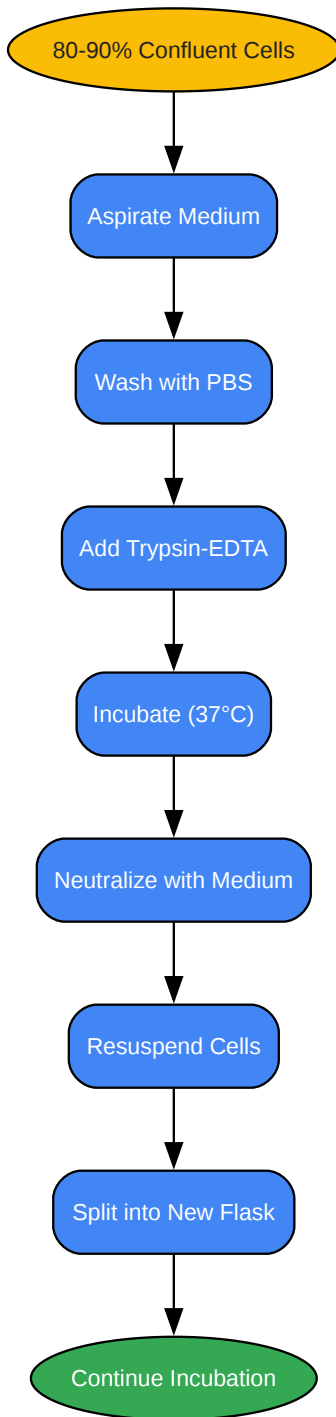
(primarily HIF-1 α and HIF-2 α) are stabilized even in the presence of oxygen, a state often referred to as "pseudohypoxia."[\[3\]](#)

Stabilized HIF- α translocates to the nucleus, dimerizes with HIF-1 β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[\[4\]](#) This leads to the upregulation of a vast array of genes involved in key cancer hallmarks, including angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[\[3\]](#) While both HIF-1 α and HIF-2 α are stabilized, HIF-2 α is considered to be the more critical oncogenic driver in RCC.[\[3\]](#) The constitutive activation of this pathway is a central event in the pathogenesis of clear cell RCC.

Canonical VHL/HIF Signaling Pathway in Renal Cell Carcinoma



Workflow for Subculturing SK-RC-12 Cells

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- To cite this document: BenchChem. [The SK-RC-12 Cell Line: A Technical Review for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214610#rc-12-literature-review-and-key-findings]

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